
SM1-71
Overview
Description
SM1-71 is a potent multi-targeted kinase inhibitor known for its ability to inhibit a wide range of kinases. It is particularly noted for its anticancer activity, making it a valuable tool in cancer research and treatment. This compound targets the ATP-binding site of kinases and contains an acrylamide moiety that forms covalent adducts with cysteine residues, allowing for both reversible and irreversible interactions with kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
SM1-71 is synthesized through a series of chemical reactions that involve the modification of acrylamide. The synthesis typically involves the following steps:
Formation of the acrylamide moiety: This step involves the reaction of an appropriate amine with acryloyl chloride to form the acrylamide group.
Attachment of the kinase-targeting moiety: The acrylamide group is then attached to a kinase-targeting moiety through a series of coupling reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. The use of automated reactors and advanced purification techniques such as HPLC ensures the production of high-purity this compound suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
SM1-71 undergoes several types of chemical reactions, including:
Covalent binding: this compound forms covalent bonds with cysteine residues in kinases, leading to irreversible inhibition.
Reversible binding: This compound also exhibits reversible binding to kinases through non-covalent interactions
Common Reagents and Conditions
Acryloyl chloride: Used in the formation of the acrylamide moiety.
Amine compounds: React with acryloyl chloride to form the acrylamide group.
Coupling reagents: Used to attach the kinase-targeting moiety to the acrylamide group
Major Products Formed
The major product formed from the reactions involving this compound is the covalent adduct with kinases, leading to the inhibition of kinase activity. This inhibition is crucial for its anticancer properties .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
In various studies, SM1-71 has demonstrated significant cytotoxic effects against NSCLC cell lines harboring KRAS mutations. For instance, one study reported that this compound was more effective than selective inhibitors targeting individual kinases like MEK1/2 and PI3K . The growth inhibition observed in these studies indicates that this compound can effectively disrupt multiple survival pathways simultaneously.
Other Cancer Types
Beyond NSCLC, this compound has shown promise in other cancer types as well. Research indicates that it can inhibit several receptor tyrosine kinases (RTKs), including IGF1R and MET, which are implicated in various malignancies . By targeting these kinases, this compound may provide a broader therapeutic approach for cancers characterized by complex signaling networks.
Case Studies and Experimental Findings
Implications for Drug Development
The insights gained from studying this compound have significant implications for the design of future anticancer therapies. By understanding the specific targets and pathways affected by this compound, researchers can develop more selective multitargeted inhibitors that minimize off-target effects while maximizing therapeutic efficacy . This approach could lead to the development of combination therapies that address the multifaceted nature of tumor biology.
Challenges and Future Directions
Despite its potential, the broad target profile of this compound raises concerns about safety and specificity for clinical use. Future research should focus on refining the compound to enhance its selectivity for beneficial targets while reducing interactions that may lead to adverse effects . Additionally, further studies are needed to explore the full range of biological effects mediated by this compound across different tumor types.
Mechanism of Action
SM1-71 exerts its effects by targeting the ATP-binding site of kinases and forming covalent adducts with cysteine residues. This dual mechanism of action allows for both reversible and irreversible inhibition of kinases. The inhibition of multiple kinases disrupts key signaling pathways involved in cancer cell proliferation and survival, leading to the death of cancer cells .
Comparison with Similar Compounds
SM1-71 is unique in its ability to target a wide range of kinases through both reversible and irreversible mechanisms. Similar compounds include:
Dasatinib: A tyrosine kinase inhibitor that targets multiple kinases but primarily through reversible binding.
Imatinib: Another tyrosine kinase inhibitor that targets specific kinases involved in chronic myelogenous leukemia
This compound stands out due to its broad-spectrum activity and dual mechanism of action, making it a valuable tool in cancer research and therapy .
Q & A
Basic Research Questions
Q. What are the primary kinase targets of SM1-71, and how do they influence experimental design in cancer research?
Q. How should researchers optimize this compound dosing in vitro to balance cytotoxicity and specificity?
this compound exhibits concentration-dependent cytotoxicity across 72-hour treatments, with GR₅₀ values in the nanomolar range for 8/11 tested cancer lines (e.g., H23 NSCLC: GR₅₀ < 100 nM) . To minimize off-target effects:
- Use dose-response curves (0.001–100 µM) to identify the therapeutic window.
- Pair this compound with pathway-specific inhibitors (e.g., MEK or IGF1R inhibitors) to isolate critical targets .
Q. What methodologies confirm this compound’s covalent binding mechanism?
- Mass spectrometry : Identify acrylamide-mediated adduct formation on cysteine residues (e.g., FGFR1 Cys488) .
- Biotin-tagged probes : TL13-68 (a biotin-conjugated this compound derivative) enables pull-down assays to map kinase engagement .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in ALK-translocated cancers be resolved?
While this compound shows weak ALK binding in H3122 cells (EML4-ALK translocation), its anti-proliferative effects in KRAS-mutant lines depend on multi-pathway inhibition . To reconcile contradictions:
- Perform kinome-wide profiling (e.g., KINOMEscan) to compare target engagement across cell lines.
- Validate functional relevance using siRNA knockdowns of non-ALK targets (e.g., MAP2K1/2) .
Q. What strategies mitigate the challenges of this compound’s polypharmacology in mechanistic studies?
- Combinatorial inhibition : Co-treatment with selective inhibitors (e.g., MEK + IGF1R inhibitors) replicates this compound’s effects, isolating critical targets .
- Transcriptomic analysis : RNA-seq identifies downstream pathway alterations (e.g., MAPK/ERK vs. PI3K/AKT) to prioritize dominant mechanisms .
Q. How do GR₅₀ and GRₘₐₓ values inform this compound’s therapeutic potential in heterogeneous tumors?
this compound’s GR₅₀ (50% growth inhibition) and GRₘₐₓ (maximal effect) vary across cell lines:
- High GRₘₐₓ (negative values) : Induces cell death in sensitive lines (e.g., Calu-6 NSCLC) .
- Low GRₘₐₓ : Cytostatic effects in resistant models (e.g., MDA-MB-453 TNBC with PIK3CA mutations) . Researchers should correlate these metrics with tumor genomics to stratify patient-derived models.
Q. Methodological Considerations
Q. What controls are essential when using this compound as a kinase probe?
- Negative controls : Use non-covalent TAK1 inhibitors (e.g., TAK1-IN-3) to distinguish covalent vs. reversible effects .
- Off-target validation : Compare this compound’s activity in wild-type vs. kinase-dead mutants (e.g., CRISPR-edited FGFR1 C488A) .
Q. How can researchers address batch-to-batch variability in this compound experiments?
- Purity verification : Ensure ≥95% purity via HPLC (CAS: 2088179-99-9) and store lyophilized powder at -20°C .
- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit kinases; use solvent-matched controls .
Q. Data Interpretation and Reporting
Q. What statistical frameworks are recommended for analyzing this compound’s multi-target effects?
- Synergy scoring : Calculate combination indices (e.g., Chou-Talalay method) for this compound paired with pathway-specific drugs .
- Multivariate regression : Corrogate kinase inhibition profiles (from KINOMEscan) with GR₅₀ values to identify predictive biomarkers .
Q. How should researchers report this compound’s off-target activities in publications?
Properties
CAS No. |
2088179-99-9 |
---|---|
Molecular Formula |
C24H26ClN7O |
Molecular Weight |
463.97 |
IUPAC Name |
N-(2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30) |
InChI Key |
SCMLGVPMSXTUNC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(NC4=CC=CC=C4NC(C=C)=O)=C(C=N3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM1-71; SM-1-71; SM 1-71; SM171; SM-171; SM 171; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.